Cas no 1175834-34-0 (3-(4-Fluorophenyl)-4-methylaniline)

3-(4-Fluorophenyl)-4-methylaniline is a fluorinated aromatic amine derivative characterized by the presence of a fluorine substituent on the phenyl ring and a methyl group adjacent to the aniline moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which enhance electronic and steric properties. The fluorine atom contributes to increased metabolic stability and binding affinity in bioactive molecules, while the methyl group may influence regioselectivity in further functionalization. Its well-defined structure makes it a valuable intermediate for the development of advanced materials, agrochemicals, and pharmacologically active compounds. High purity grades ensure reproducibility in research and industrial applications.
3-(4-Fluorophenyl)-4-methylaniline structure
1175834-34-0 structure
商品名:3-(4-Fluorophenyl)-4-methylaniline
CAS番号:1175834-34-0
MF:C13H12FN
メガワット:201.239486694336
CID:5074812
PubChem ID:39231619

3-(4-Fluorophenyl)-4-methylaniline 化学的及び物理的性質

名前と識別子

    • 3-(4-fluorophenyl)-4-methylaniline
    • AXB83434
    • 3-(4-Fluorophenyl)-4-methylaniline
    • インチ: 1S/C13H12FN/c1-9-2-7-12(15)8-13(9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3
    • InChIKey: SLUDAJTZTNNBEE-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1C=C(C=CC=1C)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 199
  • トポロジー分子極性表面積: 26
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3-(4-Fluorophenyl)-4-methylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1141850-0.05g
3-(4-fluorophenyl)-4-methylaniline
1175834-34-0 95%
0.05g
$348.0 2023-10-26
Enamine
EN300-1141850-5.0g
3-(4-fluorophenyl)-4-methylaniline
1175834-34-0
5g
$2152.0 2023-06-09
Enamine
EN300-1141850-10.0g
3-(4-fluorophenyl)-4-methylaniline
1175834-34-0
10g
$3191.0 2023-06-09
Aaron
AR01O3HP-250mg
3-(4-Fluorophenyl)-4-methylaniline
1175834-34-0
250mg
$476.00 2023-12-16
Aaron
AR01O3HP-500mg
3-(4-Fluorophenyl)-4-methylaniline
1175834-34-0 95%
500mg
$571.00 2025-02-12
abcr
AB608256-5g
4'-Fluoro-6-methyl-[1,1'-biphenyl]-3-amine; .
1175834-34-0
5g
€2374.50 2024-07-19
Enamine
EN300-1141850-1.0g
3-(4-fluorophenyl)-4-methylaniline
1175834-34-0
1g
$743.0 2023-06-09
Enamine
EN300-1141850-0.25g
3-(4-fluorophenyl)-4-methylaniline
1175834-34-0 95%
0.25g
$381.0 2023-10-26
Enamine
EN300-1141850-5g
3-(4-fluorophenyl)-4-methylaniline
1175834-34-0 95%
5g
$1199.0 2023-10-26
Enamine
EN300-1141850-1g
3-(4-fluorophenyl)-4-methylaniline
1175834-34-0 95%
1g
$414.0 2023-10-26

3-(4-Fluorophenyl)-4-methylaniline 関連文献

3-(4-Fluorophenyl)-4-methylanilineに関する追加情報

Introduction to 3-(4-Fluorophenyl)-4-methylaniline (CAS No. 1175834-34-0)

3-(4-Fluorophenyl)-4-methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1175834-34-0, is a significant organic compound that has garnered attention in the field of pharmaceutical and agrochemical research. This compound belongs to the aniline derivatives family, characterized by its aromatic structure and substituents that contribute to its unique chemical properties. The presence of a fluorine atom at the para position of the phenyl ring and a methyl group at the ortho position relative to the aniline nitrogen introduces specific electronic and steric effects, making it a valuable scaffold for further chemical modifications and biological evaluations.

The structural features of 3-(4-Fluorophenyl)-4-methylaniline make it a versatile intermediate in synthetic chemistry. The fluorine substituent, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This property has been extensively exploited in the development of active pharmaceutical ingredients (APIs) where fluorine atoms play a crucial role in optimizing pharmacokinetic profiles. The methyl group, on the other hand, contributes to the compound's overall lipophilicity, influencing its solubility and permeability across biological membranes.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 3-(4-Fluorophenyl)-4-methylaniline has emerged as a key intermediate in this pursuit. Its structural motif is frequently incorporated into molecules targeting various disease pathways, including cancer, inflammation, and neurodegenerative disorders. The compound's ability to serve as a precursor for more complex scaffolds has made it indispensable in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.

One of the most compelling aspects of 3-(4-Fluorophenyl)-4-methylaniline is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of 3-(4-Fluorophenyl)-4-methylaniline, researchers can fine-tune its interactions with specific kinase targets, leading to the development of potent and selective inhibitors. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are overactive in many solid tumors. The fluorine atom's electronic effects are particularly crucial here, as they can modulate the compound's binding affinity and selectivity profile.

Another area where 3-(4-Fluorophenyl)-4-methylaniline has made significant contributions is in the development of antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is an urgent need for novel antimicrobial compounds that can overcome existing resistance mechanisms. The structural features of this compound allow for modifications that enhance its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Recent studies have demonstrated that certain derivatives of 3-(4-Fluorophenyl)-4-methylaniline exhibit potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This finding underscores the compound's potential as a starting point for developing next-generation antibiotics.

The agrochemical industry has also benefited from the use of 3-(4-Fluorophenyl)-4-methylaniline as an intermediate. Fluorinated aromatic compounds are known for their enhanced stability against environmental degradation, making them ideal candidates for use in crop protection agents. Researchers have synthesized various herbicides and fungicides incorporating this scaffold, which have shown improved efficacy and environmental compatibility compared to traditional agrochemicals. The ability to fine-tune the properties of these compounds through structural modifications has opened up new avenues for sustainable agriculture.

From a synthetic chemistry perspective, 3-(4-Fluorophenyl)-4-methylaniline is notable for its accessibility via multiple synthetic routes. One common approach involves the reduction of 4-fluorobenzaldehyde followed by methylation at the aniline nitrogen. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the phenyl ring with high regioselectivity. These synthetic strategies highlight the compound's utility as a building block in organic synthesis and facilitate rapid access to libraries of derivatives for biological testing.

The biological activity of 3-(4-Fluorophenyl)-4-methylaniline and its derivatives is further enhanced by its ability to engage with various biological targets through hydrogen bonding networks. The nitrogen atom of the aniline group can form hydrogen bonds with polar residues in proteins, while the fluorine atom can interact with hydrophobic pockets or participate in halogen bonding interactions. These non-covalent interactions are critical for achieving high affinity and selectivity in drug design. Computational modeling studies have been instrumental in understanding these interactions at an atomic level, allowing researchers to predict and optimize binding affinities.

In conclusion,3-(4-Fluorophenyl)-4-methylaniline (CAS No. 1175834-34-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting diverse therapeutic areas. As research continues to uncover new applications for this compound, its importance in drug discovery and industrial chemistry is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:1175834-34-0)3-(4-Fluorophenyl)-4-methylaniline
A1214598
清らかである:99%/99%/99%/99%
はかる:250mg/500mg/1g/5g
価格 ($):224/307/417/1407